N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
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Description
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C22H16ClN7O and its molecular weight is 429.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Akt kinases . Akt kinases, also known as protein kinase B (PKB), play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
The compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding site of Akt, preventing the phosphorylation of Akt and downstream biomarkers . This inhibition disrupts the normal functioning of the Akt pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The Akt pathway is the primary biochemical pathway affected by this compound . Akt is a central node in the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth . Inhibition of Akt leads to a decrease in the phosphorylation of several downstream targets, including GSK3β, FOXO transcription factors, and mTORC1 . This results in reduced cell growth and proliferation .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .
Result of Action
The inhibition of Akt and its downstream targets by this compound leads to a decrease in cell proliferation and survival . In preclinical models, it has shown inhibition of tumor growth in a breast cancer xenograft model .
Biological Activity
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.
The biological activity of this compound primarily involves the inhibition of specific tyrosine kinases (TKs), such as c-Src and Bcr-Abl. These kinases play crucial roles in cellular signaling pathways that regulate cell proliferation and survival. The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.
Key Findings
- Inhibition of Tyrosine Kinases : The compound has shown significant inhibitory effects on c-Src with submicromolar IC50 values, indicating potent activity against cancer cell lines such as neuroblastoma (NB) and glioblastoma .
- In Vitro and In Vivo Efficacy : Studies demonstrated that the compound could induce a tumor volume reduction greater than 50% in xenograft mouse models, showcasing its potential as an effective anticancer agent .
Pharmacokinetics
Despite its promising biological activities, the pharmacokinetic properties of this compound are challenged by low aqueous solubility and moderate passive permeability. Strategies to enhance solubility include the development of nanoparticles and liposomal formulations to improve bioavailability and therapeutic efficacy.
Table 1: Summary of Pharmacokinetic Properties
Property | Value |
---|---|
Aqueous Solubility | Low |
Metabolic Stability | >93% after incubation with human liver microsomes |
Passive Permeability | Medium-low |
Case Studies
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various cancer models:
- Neuroblastoma Model : In a study involving SH-SY5Y human neuroblastoma cells, the compound exhibited notable cytotoxicity and was encapsulated in albumin nanoparticles for enhanced delivery. The results indicated improved drug release profiles and biodistribution characteristics compared to free drug formulations .
- Breast Cancer Studies : Another investigation into related pyrazolo compounds revealed their ability to inhibit CDK2, a critical kinase involved in cell cycle regulation. This inhibition resulted in significant growth suppression in breast cancer cell lines .
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN7O/c1-14-10-19(27-22(31)15-6-3-2-4-7-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-9-5-8-16(23)11-17/h2-13H,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTOGOALPWXBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.